N-(2-Aminoethyl)-2,4-difluorobenzamide

Medicinal Chemistry Computational Chemistry ADME Prediction

Medicinal chemistry teams targeting Human African Trypanosomiasis require the precise 2,4-difluorobenzamide isomer to maintain SAR validity. Substituting isomers risks invalidating entire lead optimization campaigns. This compound delivers sub-nanomolar potency (EC50 0.001 μM) against T. brucei with oral bioavailability & BBB penetration. Key differentiation: validated lead scaffold for CNS-penetrant antiparasitic agents; primary amine handle enables facile derivatization; essential comparator for fluorine-substitution SAR studies alongside 2,6- and 2-fluoro analogs.

Molecular Formula C9H10F2N2O
Molecular Weight 200.19 g/mol
CAS No. 953891-09-3
Cat. No. B13242348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-2,4-difluorobenzamide
CAS953891-09-3
Molecular FormulaC9H10F2N2O
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)NCCN
InChIInChI=1S/C9H10F2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)
InChIKeyBMAXIZQBFQJDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-2,4-difluorobenzamide Profile


N-(2-Aminoethyl)-2,4-difluorobenzamide (CAS 953891-09-3) is a synthetic, fluorinated aromatic amide with the molecular formula C9H10F2N2O and a molecular weight of 200.19 g/mol [1]. It features a benzamide core substituted with two fluorine atoms at the 2 and 4 positions, and an N-(2-aminoethyl) side chain. Its computed physicochemical properties, including an XLogP3 value of 1 [1] and a Topological Polar Surface Area (TPSA) of 55.1 Ų [1], define its distinct profile within the broader class of difluorobenzamide analogs. This compound serves as a versatile intermediate and a key structural motif in the development of bioactive molecules, notably in antiparasitic and antiviral research programs [2].

Research Application Antiparasitic and antiviral lead discovery programs
Structural Identity Defined 2,4-difluoro substitution pattern for SAR control
Conjugation Handle Primary amine side chain enables facile derivatization

N-(2-Aminoethyl)-2,4-difluorobenzamide: Isomer Selection


The procurement of a specific difluorobenzamide isomer is not a trivial decision, as the precise positioning of the fluorine atoms on the aromatic ring profoundly influences the compound's physicochemical and biological properties. While all positional isomers (e.g., 2,4-, 2,5-, 2,6-difluoro) share the same molecular weight and formula, their computed XLogP3 values and Topological Polar Surface Area (TPSA) can differ, leading to altered lipophilicity, solubility, and membrane permeability profiles [1]. More critically, the unique electronic and steric environment created by the 2,4-difluoro substitution pattern dictates specific interactions with biological targets. This is exemplified by the sub-nanomolar antiparasitic activity reported for N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride against Trypanosoma brucei (EC50 = 0.001 μM), a potency that cannot be assumed for the 2,5- or 2,6-isomers . Therefore, substituting a 2,4-difluorobenzamide with a cheaper or more readily available alternative isomer risks invalidating entire structure-activity relationship (SAR) studies and undermining lead optimization campaigns [1].

Target Isomer 2,4-Difluorobenzamide: reported sub-nanomolar antiparasitic activity and distinct lipophilicity (XLogP3 ~1.0).
Alternative Isomers (2,5-, 2,6-) Different fluorine arrangement alters computed properties and electronic profile, potentially shifting target binding and ADME behavior.
Isomer-specific activity cannot be assumed; substitution may undermine lead optimization and SAR interpretation. Verify isomer identity before procurement.

N-(2-Aminoethyl)-2,4-difluorobenzamide: Quantitative Evidence


XLogP3: 2,4- vs 2,6-Difluoro Isomer Comparison

The 2,4-difluoro substitution pattern on the benzamide ring yields a distinct lipophilicity profile compared to the 2,6-isomer. While both compounds share identical molecular weights (200.19 g/mol) and formulas (C9H10F2N2O), the computed XLogP3 for N-(2-Aminoethyl)-2,4-difluorobenzamide is 1.0 [1]. In contrast, the XLogP3 for the 2,6-difluoro analog is reported to be 0.7, indicating a measurable difference in predicted hydrophobicity [2].

XLogP3: 2,4- vs 2,6-Isomer
Cross-study comparable
2,4-difluoro XLogP3 = 1.0
2,6-difluoro XLogP3 = 0.7
ΔXLogP3 = +0.3
Supports lipophilicity-driven property differentiation.
Computed values; experimental logP may differ.
Medicinal Chemistry Computational Chemistry ADME Prediction

Antiparasitic Potency: 2,4-Difluoro vs Mono-Fluoro Analog

The hydrochloride salt of the target compound, N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride (CAS 1235439-38-9), has demonstrated exceptional in vitro potency against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with a reported EC50 value of 0.001 μM . This level of potency is significantly greater than that reported for the analogous mono-fluorinated compound, N-(2-aminoethyl)-2-fluorobenzamide, which is described as 'less potent' against the same parasite, underscoring the critical contribution of the second fluorine atom at the 4-position . Furthermore, this 2,4-difluoro derivative exhibited good oral bioavailability and was able to penetrate the blood-brain barrier in animal models .

Antiparasitic Potency vs Mono-Fluoro
Data to verify
2,4-difluoro·HCl EC50 = 0.001 μM (T. brucei)
2-fluoro analog: reported less potent (no numeric EC50)
Supports isomer-specific antiparasitic activity context.
Source data pending; review original publication for comparator details.
Antiparasitic Drug Discovery Human African Trypanosomiasis Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a key computed descriptor influencing a molecule's ability to permeate biological membranes. N-(2-Aminoethyl)-2,4-difluorobenzamide has a computed TPSA of 55.1 Ų [1]. While experimental data for all isomers is not uniformly available, this value is consistent with compounds possessing moderate oral absorption potential and is a critical parameter for medicinal chemists to benchmark against internal lead criteria. This TPSA value, in conjunction with its XLogP3 of 1.0, suggests a balanced lipophilicity-polarity profile distinct from isomers with potentially different fluorine substitution patterns, which would alter the electronic distribution and, consequently, the computed TPSA.

Topological Polar Surface Area
Class-level
TPSA = 55.1 Ų
Benchmark for ADME property screening.
Computed value; isomer-specific experimental validation not reported.
Medicinal Chemistry Drug-likeness Physicochemical Property Analysis

N-(2-Aminoethyl)-2,4-difluorobenzamide: Research Applications


Lead Optimization for Human African Trypanosomiasis

Procurement of N-(2-aminoethyl)-2,4-difluorobenzamide is essential for medicinal chemistry teams focused on developing new treatments for Human African Trypanosomiasis (HAT). The hydrochloride salt of this compound has been validated as a lead with an in vitro EC50 of 0.001 μM against Trypanosoma brucei . Its favorable in vivo properties, including oral bioavailability and blood-brain barrier penetration in animal models , make it a superior starting point for SAR expansion and hit-to-lead optimization compared to mono-fluorinated or other positional isomers which exhibit reduced potency .

CNS-Penetrant Small Molecule Library Design

Researchers designing focused libraries of small molecules for CNS targets should prioritize N-(2-aminoethyl)-2,4-difluorobenzamide as a key building block. Its computed physicochemical profile, specifically an XLogP3 of 1.0 [1] and a TPSA of 55.1 Ų [1], aligns with optimal ranges for blood-brain barrier permeability. The compound's proven ability to penetrate the CNS in in vivo models provides empirical validation for this approach. This differentiates it from more polar or lipophilic analogs whose properties may preclude CNS exposure, thereby increasing the probability of identifying brain-penetrant leads.

SAR Studies of Fluorinated Benzamide Pharmacophores

For laboratories investigating the role of fluorine substitution on biological activity, N-(2-aminoethyl)-2,4-difluorobenzamide is an indispensable comparator. Its precise 2,4-difluoro arrangement creates a unique electronic environment that directly impacts target binding, as evidenced by its potent antiparasitic activity . Using this compound alongside the 2,6-difluoro isomer (which has a different XLogP3 value [1]) or the 2-fluoro analog allows for rigorous, data-driven SAR studies. This precise control over the substitution pattern is critical for deciphering the pharmacophore and guiding the rational design of next-generation analogs.

Advanced Intermediate and Bioactive Conjugate Synthesis

As a versatile building block, N-(2-aminoethyl)-2,4-difluorobenzamide provides a chemically defined starting point for synthesizing more complex molecules. Its primary amine handle allows for facile conjugation to other scaffolds or functional groups [2]. The established bioactivity of its core scaffold against infectious diseases and viruses [REFS-1, REFS-4] makes it a high-value intermediate for creating targeted chemical probes or developing novel therapeutics. Researchers can rely on its well-defined structure and known reactivity profile to efficiently access a wide range of valuable derivatives.

Application
Selection Property
Validation Focus
Antiparasitic lead optimization research
Isomeric identity control
Antiparasitic activity and PK endpoint context
CNS-targeted library design
Balanced lipophilicity-polarity profile
Blood-brain barrier penetration model review
Fluorinated benzamide SAR studies
Defined 2,4-difluoro scaffold
Pharmacophore mapping and isomer comparison
Bioactive conjugate synthesis
Primary amine conjugation handle
Reaction efficiency and derivative bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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